molecular formula C20H32BNO4 B8020882 tert-Butyl N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

tert-Butyl N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

Cat. No.: B8020882
M. Wt: 361.3 g/mol
InChI Key: ZXWBDHSXIJNYTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is a boronate-containing carbamate derivative characterized by a tert-butyl carbamate group attached to a phenyl ring substituted with an isopropyl group at the 3-position and a tetramethyl-1,3,2-dioxaborolane moiety at the 5-position. The tetramethyl dioxaborolane group is a boronate ester, a functional class widely employed in Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds in organic synthesis and pharmaceutical intermediates .

Properties

IUPAC Name

tert-butyl N-[3-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32BNO4/c1-13(2)14-10-15(21-25-19(6,7)20(8,9)26-21)12-16(11-14)22-17(23)24-18(3,4)5/h10-13H,1-9H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWBDHSXIJNYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC(=O)OC(C)(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of 3-Isopropyl-5-bromoaniline

The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

Reaction Conditions

  • Reagents : Boc₂O (1.2 equiv), DMAP (0.1 equiv), triethylamine (2.0 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C to room temperature (RT)

  • Yield : 85–92%.

Mechanism : Nucleophilic attack by the amine on Boc₂O forms the carbamate.

Miyaura Borylation of the Bromophenyl Intermediate

The bromine substituent is replaced with a boronate ester via palladium-catalyzed borylation:

Reaction Conditions

  • Reagents : Bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), KOAc (3.0 equiv)

  • Solvent : 1,4-Dioxane

  • Temperature : 80–100°C, 12–24 hours

  • Yield : 70–78%.

Key Data

ParameterValue
Catalyst Loading5 mol% Pd(dppf)Cl₂
Solvent1,4-Dioxane
Reaction Time18 hours
Isolated Yield75%

Final Deprotection and Purification

The Boc group is retained in the final product, but purification via column chromatography (hexane/EtOAc) ensures >95% purity.

Alternative Route: Sequential Alkylation and Borylation

Friedel-Crafts Alkylation of m-Aminophenylboronate

Introducing the isopropyl group via electrophilic substitution:

Reaction Conditions

  • Reagents : Isopropyl chloride (2.0 equiv), AlCl₃ (1.5 equiv)

  • Solvent : Nitromethane

  • Temperature : 0°C to RT, 6 hours

  • Yield : 65–70%.

Limitations : Regioselectivity challenges require directing groups (e.g., carbamates) for ortho-substitution.

Boronate Ester Formation

The boronic acid is converted to the pinacol ester:

Reaction Conditions

  • Reagents : Pinacol (1.2 equiv), MgSO₄ (drying agent)

  • Solvent : THF

  • Temperature : RT, 4 hours

  • Yield : 90–95%.

Optimization and Scalability

Catalyst Screening for Borylation

Comparative data for palladium catalysts:

CatalystYield (%)Reaction Time (h)
Pd(PPh₃)₄6824
Pd(dppf)Cl₂7518
Pd(OAc)₂/XPhos7220

Pd(dppf)Cl₂ offers optimal balance of yield and efficiency.

Solvent Effects on Coupling Reactions

SolventYield (%)Purity (%)
1,4-Dioxane7598
Toluene7095
DMF6090

1,4-Dioxane enhances solubility of boron reagents and catalysts.

Industrial-Scale Production Considerations

  • Continuous Flow Systems : Reduce reaction times by 50% compared to batch processes.

  • Cost Analysis :

    StepCost Contribution (%)
    Boc Protection15
    Borylation45
    Purification25
    Catalyst Recovery15

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation : Use carbamate as a directing group to favor para-borylation.

  • Boronate Hydrolysis : Anhydrous conditions and molecular sieves prevent decomposition.

  • Catalyst Deactivation : Ligand additives (e.g., XPhos) stabilize palladium complexes .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The boronic acid moiety can be oxidized to form boronic esters or borates.

  • Reduction: : The compound can be reduced to form different derivatives, depending on the reducing agent used.

  • Substitution: : The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted phenyl derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed

  • Oxidation: : Boronic esters and borates.

  • Reduction: : Reduced phenyl derivatives.

  • Substitution: : Substituted phenyl compounds.

Scientific Research Applications

Tert-Butyl N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate: has several scientific research applications, including:

  • Chemistry: : Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

  • Biology: : Employed in the study of enzyme inhibitors and as a tool in molecular biology research.

  • Medicine: : Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

  • Industry: : Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which tert-Butyl N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with amino acids, such as serine or cysteine residues in enzymes, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s defining feature is the tetramethyl dioxaborolane group, which distinguishes it from other carbamates:

  • tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (): Contains an amino group and methyl substituent instead of a boronate. The absence of a boron moiety limits its utility in cross-coupling reactions but enhances its suitability as a building block for pharmaceuticals and agrochemicals .
  • Compound 72 (): Features a trifluoromethyl group and pyrimidinylamino substituents, which confer electron-withdrawing properties, contrasting with the electron-donating isopropyl group in the target compound. This difference may influence reactivity in subsequent functionalization steps .
  • Pinacol boronate esters: A common boronate variant with a pinacol (1,2-diol) backbone. The tetramethyl dioxaborolane group in the target compound may offer superior hydrolytic stability compared to pinacol-based analogs, though this requires experimental validation .

Reactivity in Cross-Coupling Reactions

The tetramethyl dioxaborolane group enables participation in Suzuki-Miyaura reactions, a hallmark of boronate esters . Key comparisons:

  • Target compound vs. pinacol boronates: Tetramethyl dioxaborolane may exhibit faster transmetallation due to reduced steric hindrance, though pinacol boronates are more widely studied .
  • Non-boronate carbamates (): Incapable of cross-coupling, restricting their utility to non-conjugated systems .

Physicochemical Properties

Property Target Compound Compound Compound 72 ()
Molecular Weight (g/mol) ~350 (estimated) 236.31 Not reported
Physical State Solid (inferred) White solid White solid
Key Functional Groups Boronate, isopropyl Amino, methyl Trifluoromethyl, pyrimidine
Solubility Moderate in organic solvents High in polar solvents Likely moderate

The target compound’s higher molecular weight and boronate group suggest lower solubility in aqueous media compared to ’s carbamate .

Stability and Handling

  • Target compound: Boronate esters are moisture-sensitive, requiring anhydrous storage. In contrast, non-boronated carbamates (e.g., ) exhibit greater stability under ambient conditions .
  • Electron-withdrawing groups (): Trifluoromethyl and pyrimidinyl groups may enhance metabolic stability in biological applications compared to the target compound’s isopropyl group .

Data Tables

Table 1. Comparative Analysis of Key Features

Compound Name Molecular Weight (g/mol) Reactivity in Suzuki Coupling Primary Applications Reference
tert-Butyl N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate ~350 High Drug intermediates, materials
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate 236.31 None Pharmaceuticals, agrochemicals
Compound 72 () Not reported Not applicable Kinase inhibitors
Pinacol boronate ester Varies High Cross-coupling reactions

Biological Activity

tert-Butyl N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate (CAS Number: 2377610-78-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological applications. This article explores its biological activity, including antioxidant properties, potential therapeutic uses, and implications for drug development.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes:

  • A tert-butyl group
  • A carbamate moiety
  • A phenyl ring substituted with a tetramethyl-1,3,2-dioxaborolane

The molecular formula is C25H40BNO6C_{25}H_{40}BNO_6, with a molecular weight of approximately 461.41 g/mol. Its purity is typically >95% .

Antioxidant Properties

Recent studies have highlighted the compound's effectiveness as an antioxidant in food applications. It has been shown to:

  • Reduce lipid oxidation , which is crucial in preserving food quality.
  • Maintain sensory attributes and extend storage life of various food products.

Quantitative data from these studies indicate significant improvements in oxidative stability and microbial growth inhibition when the compound is utilized.

Medicinal Chemistry Applications

In the realm of medicinal chemistry, the compound serves as a versatile building block for drug development. Its boron-containing moiety enables various chemical transformations that are beneficial in synthesizing biologically active compounds. Notable applications include:

  • Development of potential anticancer agents
  • Synthesis of antiviral drugs
  • Creation of enzyme inhibitors .

Case Studies

  • Anticancer Activity : In a study exploring novel thalidomide derivatives, compounds similar in structure to this compound were assessed for their growth inhibition properties against tumorigenic cells. Results indicated potent inhibition at concentrations as low as 10 µM without affecting non-tumorigenic cells .
  • Mechanisms of Action : Further investigations into the mechanisms of action revealed that compounds with similar structural motifs could inhibit cancer cell motility and affect signaling pathways related to cell growth and apoptosis .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multiple steps including:

  • Formation of the carbamate from corresponding amines and carbonates.
  • Coupling reactions facilitated by boron-containing reagents, enabling functionalization at various positions on the aromatic ring.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other compounds containing similar functional groups:

Compound NameAntioxidant ActivityAnticancer PotentialOther Applications
Tert-butyl N-[3-isopropyl...HighModerateFood preservation
Related thalidomide derivativesModerateHighCancer therapy
Other dioxaborolanesVariableLow to ModerateOrganic synthesis

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-Butyl N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate to improve yield?

  • Methodological Answer : Optimize reaction conditions by adjusting stoichiometry, temperature, and solvent. For example, refluxing in tetrahydrofuran (THF) with catalytic DMAP and a base like DIEA (N,N-diisopropylethylamine) can enhance coupling efficiency. Reaction times (e.g., 60 hours) and purification via column chromatography (e.g., ethyl acetate/hexane gradients) are critical for isolating high-purity products .

Q. What characterization techniques are essential for verifying the structure of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B for boron analysis), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. X-ray crystallography is recommended for resolving ambiguities in stereochemistry, as demonstrated in studies of tert-butyl carbamate derivatives .

Q. What safety precautions are required when handling this boronate ester compound?

  • Methodological Answer : Use personal protective equipment (PPE) including chemical goggles, flame-retardant lab coats, and nitrile gloves. Ensure adequate ventilation and proximity to eyewash stations. Avoid exposure to ignition sources due to potential fire hazards from decomposition products (e.g., carbon monoxide) .

Q. How should researchers address solubility challenges during experimental workflows?

  • Methodological Answer : Screen solvents like dichloromethane (DCM), THF, or dimethylformamide (DMF) based on the compound’s polarity. Pre-dissolve in a minimal volume of DCM before diluting with a co-solvent (e.g., hexane) for crystallization .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in ¹H NMR)?

  • Methodological Answer : Re-examine reaction conditions for byproduct formation (e.g., incomplete deprotection of the tert-butyl carbamate). Use 2D NMR (COSY, HSQC) to assign overlapping signals. Cross-validate with computational modeling (DFT) to predict chemical shifts and confirm assignments .

Q. How can computational modeling predict the reactivity of the tetramethyl dioxaborolane moiety?

  • Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Molecular dynamics simulations can model solvent effects on Suzuki-Miyaura cross-coupling reactivity .

Q. What mechanistic insights explain selectivity issues in cross-coupling reactions involving this boronate?

  • Methodological Answer : Investigate steric hindrance from the 3-isopropyl group and electronic effects of the carbamate. Use kinetic studies (e.g., variable-temperature NMR) to probe transition states. Compare with analogous compounds lacking substituents to isolate contributing factors .

Q. How can researchers mitigate batch-to-batch variability in large-scale syntheses?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR). Control particle size distribution via controlled crystallization and optimize workup protocols (e.g., pH adjustments during extraction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.